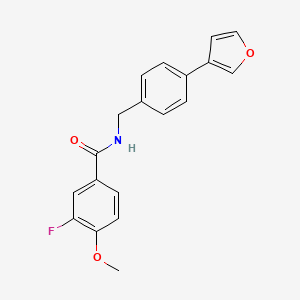
3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide is an organic compound that features a complex structure with a fluorine atom, a furan ring, and a methoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反応の分析
Types of Reactions
3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
- 3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzenesulfonamide
Uniqueness
3-fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
3-Fluoro-N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a fluorine atom, a furan ring, and a methoxybenzamide moiety, contribute to its biological activity. This article presents a comprehensive overview of the biological activity of this compound, supported by recent research findings and data tables.
The molecular formula of this compound is C19H21FN2O4, with a molecular weight of 360.385 g/mol. The compound features a complex arrangement that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN2O4 |
| Molecular Weight | 360.385 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C19H21FN2O4/c1-25-17-3-2-14(10-16(17)20)18(23)21-11-13-4-7-22(8-5-13)19(24)15-6-9-26-12-15/h2-3,6,9-10,12-13H,4-5,7-8,11H2,1H3,(H,21,23) |
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within biological systems. Studies suggest that the compound may inhibit certain enzymes associated with metabolic pathways and disease progression. The presence of the fluorine atom and the furan ring may enhance binding affinity to these targets through hydrogen bonding and hydrophobic interactions.
Biological Activity
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antitumor Activity : Preliminary investigations indicate that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit cell proliferation in cancer cell lines such as breast cancer and leukemia .
- Dopamine Receptor Modulation : Research has shown that this compound may act as a ligand for dopamine receptors, particularly D2 receptors. This interaction could have implications for treating central nervous system disorders .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition could contribute to its antitumor effects .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Case Study 1: Antitumor Efficacy
In a study involving various cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that at concentrations above 10 µM, significant reductions in cell viability were observed across multiple cancer types, indicating its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
A study investigating the neuropharmacological properties revealed that the compound could modulate dopamine signaling pathways, suggesting its utility in treating conditions such as schizophrenia or Parkinson's disease.
特性
IUPAC Name |
3-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-23-18-7-6-15(10-17(18)20)19(22)21-11-13-2-4-14(5-3-13)16-8-9-24-12-16/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPWPBJAVFQDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













